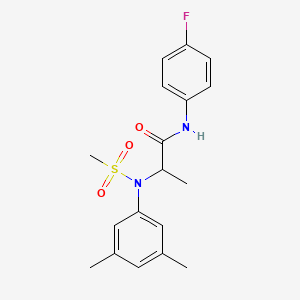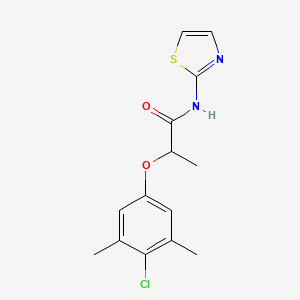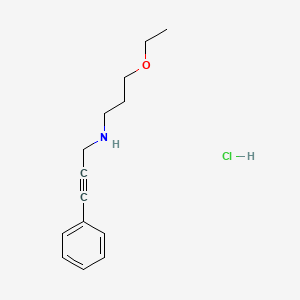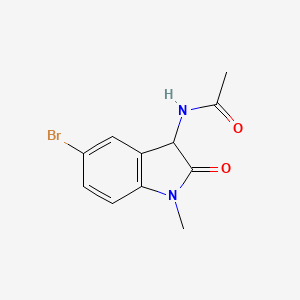![molecular formula C18H19N5O3S B4166297 2-{5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B4166297.png)
2-{5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-(1-PHENYLETHYL)ACETAMIDE
描述
2-{5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-(1-PHENYLETHYL)ACETAMIDE is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a tetrazole ring, a phenyl group substituted with a methylsulfonyl moiety, and an acetamide group linked to a phenylethyl chain. The unique structural features of this compound make it a subject of study for its chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-(1-PHENYLETHYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Methylsulfonyl Group: The phenyl ring is functionalized with a methylsulfonyl group through electrophilic aromatic substitution using methylsulfonyl chloride and a Lewis acid catalyst like aluminum chloride.
Coupling Reactions: The tetrazole and methylsulfonyl-substituted phenyl intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-{5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-(1-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile or electrophile used.
科学研究应用
2-{5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-(1-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory activities.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-{5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation. The tetrazole ring and the methylsulfonyl group contribute to its binding affinity and selectivity towards these targets. Additionally, the compound may interact with other pathways involved in microbial growth and inflammation.
相似化合物的比较
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds also possess antimicrobial and anti-inflammatory activities.
Selective COX-2 inhibitors: Compounds like celecoxib and rofecoxib share similar anti-inflammatory properties but differ in their side effect profiles.
Uniqueness
2-{5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-(1-PHENYLETHYL)ACETAMIDE is unique due to its combination of a tetrazole ring and a methylsulfonyl-substituted phenyl group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple targets and pathways makes it a versatile compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-13(14-6-4-3-5-7-14)19-17(24)12-23-21-18(20-22-23)15-8-10-16(11-9-15)27(2,25)26/h3-11,13H,12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIYUHWFRVRFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-allyl-N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4166216.png)

![N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride](/img/structure/B4166241.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4166247.png)
![N-[1-[4-ethyl-5-[2-(2-methyl-4-nitroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]-2-hydroxyethyl]benzamide](/img/structure/B4166253.png)
![7-(3-fluorophenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4166268.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4166276.png)
![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4166281.png)
![1-[4-[2-(3,4-Dichloroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B4166287.png)
![2-chloro-N-{2-hydroxy-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4166293.png)
![7-(4-bromophenyl)-5-[4-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4166301.png)


